molecular formula C11H10BrFN4OS B10927472 2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)propanehydrazide

2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)propanehydrazide

Cat. No.: B10927472
M. Wt: 345.19 g/mol
InChI Key: CKYUNNVFNCVAKT-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a thienyl group substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position of the pyrazole ring.

    Synthesis of the Thienyl Aldehyde: The 5-fluoro-2-thienyl group is introduced via a formylation reaction, typically using Vilsmeier-Haack conditions.

    Condensation Reaction: The final step involves the condensation of the brominated pyrazole with the thienyl aldehyde in the presence of a hydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be catalyzed by various oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the pyrazole and thienyl groups suggests it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the bromine and fluorine atoms which can influence the electronic characteristics of the molecule.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π stacking interactions, while the bromine and fluorine atoms could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
  • 2-(4-Methyl-1H-pyrazol-1-yl)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide

Uniqueness

Compared to similar compounds, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with biological targets. The combination of the pyrazole and thienyl groups also provides a distinctive electronic structure that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C11H10BrFN4OS/c1-7(17-6-8(12)4-15-17)11(18)16-14-5-9-2-3-10(13)19-9/h2-7H,1H3,(H,16,18)/b14-5+

InChI Key

CKYUNNVFNCVAKT-LHHJGKSTSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)F)N2C=C(C=N2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)F)N2C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.